3-({[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid
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Overview
Description
3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a sulfonyl group attached to a benzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.
Coupling with Benzamido Moiety: The final step involves coupling the pyrrolidine-sulfonyl intermediate with a benzamido compound under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID: Shares a similar core structure but lacks the benzamido group.
Pyrrolidine-2,5-dione: A versatile scaffold with applications in drug discovery and medicinal chemistry.
Uniqueness
3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C19H20N2O5S/c1-13-7-8-14(12-17(13)27(25,26)21-9-2-3-10-21)18(22)20-16-6-4-5-15(11-16)19(23)24/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
NVJOEHKXUWSFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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